molecular formula C6H11NS B13780075 Isoamy sulfocyanate CAS No. 543-50-0

Isoamy sulfocyanate

Cat. No.: B13780075
CAS No.: 543-50-0
M. Wt: 129.23 g/mol
InChI Key: ORHMKUZMEMIFRD-UHFFFAOYSA-N
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Description

Isoamy sulfocyanate, also known as isoamyl thiocyanate, is an organic compound with the molecular formula C6H11NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.

Properties

CAS No.

543-50-0

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

3-methylbutyl thiocyanate

InChI

InChI=1S/C6H11NS/c1-6(2)3-4-8-5-7/h6H,3-4H2,1-2H3

InChI Key

ORHMKUZMEMIFRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamy sulfocyanate can be synthesized through the reaction of isoamyl alcohol with thiocyanic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate group. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of isoamyl alcohol and thiocyanic acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation to remove any impurities.

Chemical Reactions Analysis

General Reactivity of Thiocyanate (SCN⁻) Systems

Thiocyanate ions (SCN⁻) are known to participate in diverse reactions, including ligand exchange, redox processes, and coordination chemistry. While isoamyl sulfocyanate itself is not explicitly documented, analogous thiocyanate-containing compounds exhibit the following behaviors:

  • Coordination with Metal Ions : Thiocyanate ligands form complexes with transition metals (e.g., Mn, Co, Cu), often leading to colorimetric changes. For example, cobalt(II) thiocyanate reacts with cocaine to form a blue coordination complex .

  • Nucleophilic Substitution : Thiocyanate ions can act as nucleophiles in SN₂ reactions, displacing leaving groups in alkyl halides or other electrophilic substrates.

Hypothetical Reactivity of Isoamyl Sulfocyanate

Assuming structural similarity to alkyl thiocyanates, isoamyl sulfocyanate (C₅H₁₁-SCN) might exhibit:

Thermal Decomposition

Alkyl thiocyanates decompose upon heating to form nitriles and sulfur oxides:
R SCNΔR CN+SxOy\text{R SCN}\xrightarrow{\Delta}\text{R CN}+\text{S}_x\text{O}_y

Hydrolysis

In acidic or basic conditions:

  • Acidic Hydrolysis :
    R SCN+H2OR SH+HCNO\text{R SCN}+\text{H}_2\text{O}\rightarrow \text{R SH}+\text{HCNO}

  • Basic Hydrolysis :
    R SCN+2OHR SH+CN+H2O\text{R SCN}+2\text{OH}^-\rightarrow \text{R SH}+\text{CN}^-+\text{H}_2\text{O}

Comparative Data from Related Compounds

CompoundReaction TypeObserved BehaviorSource
Manganese Thiocyanate Complex Coordination ChemistryForms [Mn(Phpyk)₂(SCN)₂] with thiocyanate ligands
Cobalt Thiocyanate Colorimetric DetectionProduces blue complexes with cocaine
Sodium Thiosulfate Cyanide DetoxificationConverts CN⁻ to SCN⁻ via sulfur transfer

Research Gaps and Recommendations

The absence of direct data on isoamyl sulfocyanate highlights the need for further experimental studies. Suggested investigations include:

  • Synthesis Optimization : Exploring alkylation routes using isoamyl halides and thiocyanate salts.

  • Spectroscopic Characterization : Using FTIR and NMR to confirm functional groups.

  • Reactivity Screening : Testing interactions with metals, oxidizing agents, and biological targets.

Scientific Research Applications

Isoamy sulfocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the thiocyanate group into molecules.

    Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of isoamy sulfocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium thiocyanate
  • Sodium thiocyanate
  • Potassium thiocyanate

Comparison

Isoamy sulfocyanate is unique due to its isoamyl group, which imparts different chemical properties compared to other thiocyanates. For example, ammonium thiocyanate is more soluble in water, while this compound is more soluble in organic solvents. This difference in solubility makes this compound more suitable for certain organic reactions and industrial applications.

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for characterizing the purity of Isoamyl sulfocyanate in synthetic samples?

  • Answer : Purity assessment requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and identify impurities via characteristic peaks .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting trace contaminants .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., thiocyanate group) .
  • Melting Point Analysis : Detects deviations caused by impurities .
  • Example Table :
TechniqueKey ParameterSensitivityLimitations
NMRChemical shift resolutionHigh (ppm-level)Requires deuterated solvents
HPLCRetention time precisionµg/mL detectionColumn degradation over time

Q. How can researchers design reproducible synthesis protocols for Isoamyl sulfocyanate to ensure consistency across experimental batches?

  • Answer :

  • Control Variables : Document reaction temperature, solvent purity, and molar ratios of reagents (e.g., isoamyl alcohol and thiocyanogen) .
  • Stepwise Validation : Test intermediate products (e.g., isoamyl bromide) to identify deviations early .
  • Replication Trials : Perform ≥3 independent syntheses under identical conditions to assess batch-to-batch variability .

Q. What experimental frameworks are recommended to evaluate Isoamyl sulfocyanate’s stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated Degradation Studies : Expose samples to extreme pH (1–13) and temperatures (40–100°C), then monitor decomposition via gas chromatography-mass spectrometry (GC-MS) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding Isoamyl sulfocyanate’s reactivity?

  • Answer :

  • Comparative Error Analysis : Cross-validate Density Functional Theory (DFT) calculations with experimental kinetic data (e.g., activation energies) .
  • Hybrid Methods : Combine molecular dynamics simulations with empirical reaction monitoring (e.g., in situ IR) .

Q. How should researchers formulate mechanistic hypotheses for Isoamyl sulfocyanate’s behavior in multi-component reaction systems?

  • Answer :

  • Isotopic Labeling : Use ¹³C-labeled reagents to trace reaction pathways .
  • Intermediate Trapping : Employ quenching agents (e.g., TEMPO) to isolate short-lived intermediates for NMR analysis .

Q. What methodologies address conflicting literature reports on Isoamyl sulfocyanate’s interactions with biomolecules?

  • Answer :

  • Dose-Response Studies : Test toxicity across concentrations (e.g., 0.1–100 µM) in cell cultures, using viability assays (MTT/WST-1) .
  • Structural Docking Simulations : Predict binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Data Management and Analysis

Q. How should researchers handle large datasets from spectroscopic analysis of Isoamyl sulfocyanate?

  • Answer :

  • Data Curation : Use tools like Python’s Pandas or R for noise reduction and baseline correction .
  • Metadata Tagging : Include experimental conditions (e.g., solvent, instrument model) in raw data files .

Literature Review and Hypothesis Development

Q. What systematic approaches ensure comprehensive literature reviews on Isoamyl sulfocyanate’s applications?

  • Answer :

  • PICOT Framework : Structure searches around Population (e.g., catalytic systems), Intervention (e.g., reaction conditions), Comparison (e.g., alternative reagents), Outcome (e.g., yield), and Timeframe .
  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science, using Boolean operators (AND/OR) for keyword combinations (e.g., "isoamyl sulfocyanate AND synthesis NOT industrial") .

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